Product packaging for Methyl 2-(4-hydrazinylphenyl)acetate(Cat. No.:)

Methyl 2-(4-hydrazinylphenyl)acetate

Cat. No.: B13234288
M. Wt: 180.20 g/mol
InChI Key: MQHYWKKFDPDGOZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydrazinylphenyl)acetate is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . Its CAS number is 766495-20-9 . This biochemical features a molecular structure that incorporates both a phenylacetate ester group and a hydrazinyl functional group, as represented by the SMILES notation O=C(OC)CC1=CC=C(NN)C=C1 . The hydrazinyl group attached to the phenyl ring makes this compound a versatile building block or intermediate in organic synthesis and pharmaceutical research. It is particularly useful for researchers developing novel compounds, such as heterocyclic structures, which may have various biological activities. The compound is for research purposes and is not intended for diagnostic or therapeutic use. Proper safety protocols should be followed when handling this material. It is typically supplied and transported as a cold-chain item to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B13234288 Methyl 2-(4-hydrazinylphenyl)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-(4-hydrazinylphenyl)acetate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)6-7-2-4-8(11-10)5-3-7/h2-5,11H,6,10H2,1H3

InChI Key

MQHYWKKFDPDGOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NN

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2 4 Hydrazinylphenyl Acetate and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A thorough retrosynthetic analysis of Methyl 2-(4-hydrazinylphenyl)acetate reveals several strategic disconnections, paving the way for logical and efficient synthetic planning. The primary disconnection points involve the carbon-nitrogen bond of the hydrazinyl group and the ester functionality, leading to the identification of key precursors and synthons.

Identification of Key Precursors and Synthon Equivalents

The most logical retrosynthetic disconnection of the hydrazinyl moiety (C-N bond) points to an aromatic amine or a nitro group as a precursor. This leads to two primary synthons: the 4-aminophenylacetate synthon and the 4-nitrophenylacetate synthon. The corresponding commercially available or readily synthesizable precursors are Methyl 2-(4-aminophenyl)acetate (B8474992) and Methyl 2-(4-nitrophenyl)acetate, respectively.

Another strategic disconnection involves the ester group, which could be formed at a later stage of the synthesis. However, considering the reactivity of the hydrazinyl group, it is often more strategic to introduce the ester functionality early on and protect it if necessary.

SynthonKey Precursor
4-HydrazinylphenylacetateMethyl 2-(4-aminophenyl)acetate
4-HydrazinylphenylacetateMethyl 2-(4-nitrophenyl)acetate
4-HydrazinylphenylacetateMethyl 2-(4-halophenyl)acetate

Methodologies for the Introduction and Selective Functionalization of the Hydrazinyl Moiety

The introduction of the hydrazinyl group onto the phenyl ring is a critical step in the synthesis. Several methodologies can be employed, primarily categorized into two main approaches: transformation of an existing functional group or direct introduction via cross-coupling reactions.

Transformation of an Amino Group: The most conventional method involves the diazotization of an aniline (B41778) derivative followed by reduction. thieme-connect.de In the context of this compound synthesis, the precursor Methyl 2-(4-aminophenyl)acetate would be treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic medium) to form the corresponding diazonium salt. google.comuobaghdad.edu.iqresearchgate.net Subsequent reduction of this intermediate yields the desired hydrazinyl compound. A variety of reducing agents can be employed for this transformation, including tin(II) chloride, sodium sulfite (B76179), and triphenylphosphine. thieme-connect.degoogle.comgoogle.com

Reduction of a Nitro Group: An alternative approach starts from Methyl 2-(4-nitrophenyl)acetate. The nitro group can be reduced to the corresponding amine, which is then converted to the hydrazine (B178648) as described above. Alternatively, direct reduction of the nitro group to a hydrazine is less common and often leads to the formation of the corresponding aniline as the major product.

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions: Modern synthetic methods offer more direct routes. For instance, a precursor like Methyl 2-(4-halophenyl)acetate (where halo = F, Cl, Br, I) could undergo a nucleophilic aromatic substitution with hydrazine. However, such reactions often require harsh conditions. A more versatile and milder approach involves transition metal-catalyzed cross-coupling reactions. Both palladium- and copper-based catalytic systems have been developed for the arylation of hydrazine with aryl halides. nih.govacs.orgnih.govresearchgate.netresearchgate.netorganic-chemistry.orgnih.govfigshare.comresearchgate.net These methods offer excellent functional group tolerance and are becoming increasingly popular for the synthesis of arylhydrazines.

Protecting Group Strategies for Amine and Ester Functionalities

The presence of both a reactive hydrazinyl (or its amino precursor) and an ester group in the target molecule necessitates a careful consideration of protecting group strategies to avoid unwanted side reactions during synthesis.

Ester Protecting Groups: The methyl ester in the target compound is susceptible to hydrolysis under both acidic and basic conditions. libretexts.org If the synthetic route involves harsh conditions that could cleave the methyl ester, it may be necessary to use a more robust protecting group for the carboxylic acid. Common ester protecting groups and their cleavage conditions are summarized below.

Protecting GroupIntroduction MethodCleavage ConditionsStability
Methyl EsterFischer esterification (MeOH, acid catalyst)Acid or base hydrolysisSensitive to strong acid/base
Benzyl EsterBenzyl alcohol, acid catalystHydrogenolysis (H₂, Pd/C)Stable to mild acid/base
tert-Butyl EsterIsobutylene, acid catalystAcidolysis (e.g., TFA)Stable to base and hydrogenolysis
Silyl (B83357) EstersSilyl halides/triflatesFluoride ions (e.g., TBAF), acid/baseVaries with silyl group

For the synthesis of this compound, the methyl ester is often carried through the synthesis without protection, provided that harsh hydrolytic conditions are avoided.

Amine/Hydrazine Protecting Groups: The amino group of the precursor or the resulting hydrazinyl group can be nucleophilic and may interfere with certain reactions. Carbamates are the most common protecting groups for amines due to their ease of installation and removal under specific conditions. masterorganicchemistry.com

Protecting GroupIntroduction ReagentCleavage Conditions
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acid (e.g., TFA, HCl)
Carboxybenzyl (Cbz or Z)Benzyl chloroformateHydrogenolysis (H₂, Pd/C)
9-Fluorenylmethoxycarbonyl (Fmoc)Fmoc-Cl or Fmoc-OSuBase (e.g., piperidine)

Multistep Synthetic Pathways and Route Optimization

Conventional Synthetic Approaches and their Limitations

The most established route to this compound proceeds via the diazotization of Methyl 2-(4-aminophenyl)acetate followed by reduction.

Route 1: From Methyl 2-(4-aminophenyl)acetate

Diazotization: Methyl 2-(4-aminophenyl)acetate is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.

Reduction: The freshly prepared diazonium salt is then reduced to the hydrazine. Common reducing agents and their characteristics are outlined below.

Reducing AgentReaction ConditionsAdvantagesDisadvantages
Tin(II) Chloride (SnCl₂)Acidic (conc. HCl)Good yields, broad scopeTedious workup to remove tin salts
Sodium Sulfite (Na₂SO₃)Aqueous, basicInexpensive, simple workupCan be less efficient for some substrates
Triphenylphosphine (PPh₃)Followed by hydrolysisMild conditionsStoichiometric use of phosphine (B1218219), phosphine oxide byproduct

Exploration of Novel Reaction Conditions and Reagent Systems

To overcome the limitations of conventional methods, modern synthetic chemistry has focused on developing more efficient and environmentally benign approaches.

Route 2: Palladium-Catalyzed Cross-Coupling

This approach utilizes a palladium catalyst to couple a suitable aryl precursor with a hydrazine source. A plausible pathway would involve:

Precursor Synthesis: Synthesis of Methyl 2-(4-bromophenyl)acetate or Methyl 2-(4-iodophenyl)acetate from Methyl 2-(4-aminophenyl)acetate via a Sandmeyer-type reaction.

Cross-Coupling: The resulting aryl halide is then coupled with hydrazine hydrate (B1144303) in the presence of a palladium catalyst and a suitable ligand. Various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine-based ligands have been shown to be effective for this transformation. nih.govacs.orgnih.govresearchgate.net

Route 3: Copper-Catalyzed Cross-Coupling

Similar to the palladium-catalyzed approach, copper catalysts can also facilitate the C-N bond formation between an aryl halide and hydrazine. Copper(I) iodide (CuI) is a commonly used catalyst, often in the presence of a ligand such as L-proline or a diamine. organic-chemistry.orgnih.govresearchgate.net

Advantages of Novel Approaches: These catalytic methods offer several advantages over the conventional route. They often proceed under milder reaction conditions, exhibit a broader substrate scope with better functional group tolerance, and can be more atom-economical. The development of highly active catalysts allows for low catalyst loadings, reducing costs and environmental impact. The direct use of hydrazine hydrate as the nitrogen source is also advantageous.

The continuous exploration of new ligands and reaction conditions is expected to further enhance the efficiency and applicability of these modern synthetic methodologies for the preparation of this compound and its derivatives.

Green Chemistry Principles in the Synthesis of Hydrazinylphenylacetates

Green chemistry serves as a foundational framework for developing safer and more sustainable chemical processes. youtube.comtotalpharmaceuticaltopics.com Its principles are particularly relevant to the synthesis of hydrazinylphenylacetates, aiming to reduce environmental impact and improve economic viability. totalpharmaceuticaltopics.comjddhs.com Key areas of focus include the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of processes with high atom economy. youtube.comnih.gov

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis, often accounting for a significant portion of the total waste. jddhs.com Traditional syntheses of aryl hydrazines and their derivatives frequently employ volatile and hazardous organic solvents like dichloromethane. nih.gov Green chemistry promotes the substitution of these with environmentally benign alternatives or the elimination of solvents altogether. jddhs.com

Environmentally Benign Solvents: Water, bio-based solvents like ethanol, and polyethylene (B3416737) glycol (PEG) are increasingly used as greener alternatives. sigmaaldrich.comresearchgate.net For instance, copper-catalyzed C-N cross-coupling reactions to form aryl hydrazines have been successfully performed in water or PEG-400, providing an efficient and more sustainable route. researchgate.netresearchgate.net The use of aqueous media not only reduces toxicity but can also simplify product isolation. pnu.ac.ir

Solvent-Free Methodologies: Eliminating solvents entirely represents a significant step towards ideal green synthesis. Several techniques have been developed to achieve this:

High Hydrostatic Pressure (HHP): This method allows for the synthesis of hydrazones in a 1:1 molar ratio without the need for solvents or catalysts, often resulting in nearly quantitative yields and simplifying product isolation. nih.gov

Microwave Irradiation: Microwave-assisted synthesis can accelerate reactions, leading to shorter reaction times and often enabling solvent-free conditions. jddhs.com

Natural Catalysts in Aqueous Media: An innovative approach involves using the aqueous extract of natural products, such as Acacia concinna pods, which act as a surfactant and catalyst, allowing reactions to proceed smoothly in water at room temperature. pnu.ac.ir

These methodologies significantly reduce the generation of volatile organic compounds (VOCs) and simplify downstream processing.

MethodologyKey AdvantagesExample ApplicationReference
Aqueous SynthesisNon-toxic, non-flammable, low cost, simplified workup.Cu-catalyzed cross-coupling of aryl halides with hydrazine in water. researchgate.net
Solvent-Free (High Pressure)Eliminates solvent waste, high yields, easy product isolation.HHP-assisted synthesis of diaryl-hydrazones. nih.gov
Solvent-Free (Microwave)Reduced reaction times, energy efficiency, minimal waste.Greener synthesis of hydrazones in aqueous media. pnu.ac.ir

Catalysis is a cornerstone of green chemistry, enabling reactions with lower energy consumption, higher selectivity, and reduced waste compared to stoichiometric processes. youtube.com Both heterogeneous and homogeneous catalysis offer powerful tools for the synthesis of this compound and its derivatives.

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture, allowing for easy recovery and reuse. mdpi.com This is a significant advantage for developing sustainable and cost-effective processes. Examples relevant to hydrazinylphenylacetate synthesis include:

Supported Metal Catalysts: Nickel-based heterogeneous catalysts have been used for the efficient, room-temperature synthesis of ketazines from ketones and hydrazine hydrate. mdpi.com Similarly, a titania-supported platinum catalyst facilitates the direct synthesis of amines using hydrazine as the nitrogen source. acs.org

Transition Metal Nitrides: Computational studies have identified materials like Co3Mo3N as promising catalysts for hydrazine synthesis, offering potential low-energy pathways. nih.govresearchgate.netcardiff.ac.uk

Homogeneous Catalysis: Homogeneous catalysts operate in the same phase as the reactants, often leading to high activity and selectivity under mild conditions. Palladium- and copper-catalyzed C-N cross-coupling reactions are particularly important for forming the aryl-hydrazine bond.

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig amination provides a versatile method for coupling aryl halides (including chlorides) with hydrazine or protected hydrazine derivatives. nih.govorganic-chemistry.orgnih.govbeilstein-journals.org The use of specific ligands can tune the catalyst's activity and selectivity, enabling the reaction to proceed with low catalyst loadings and inexpensive bases like potassium hydroxide (B78521). nih.govnih.gov

Copper-Catalyzed Cross-Coupling: Copper-based systems, often using ligands like acylhydrazines, offer a more economical alternative to palladium for C-N bond formation between aryl halides and N-heterocycles or hydrazine. researchgate.netresearchgate.netorganic-chemistry.orgresearchgate.net

Catalysis TypeAdvantagesDisadvantagesExample SystemReference
HeterogeneousEasy separation and catalyst recycling, thermal stability, reduced waste.Can have lower activity/selectivity than homogeneous counterparts.Ni-based catalyst for ketazine synthesis. mdpi.com
HomogeneousHigh activity and selectivity, mild reaction conditions, well-defined active sites.Difficult catalyst separation, potential for metal contamination in the product.Pd/Josiphos-catalyzed coupling of aryl chlorides with hydrazine. nih.gov

Atom economy is a core green chemistry metric that measures the efficiency of a reaction in converting reactant atoms into the desired product. greenchemistry-toolkit.org A high atom economy signifies minimal waste generation. Synthetic routes to this compound should be designed to maximize this efficiency.

Improving Atom Economy:

Direct C-N Coupling: As discussed previously, catalytic C-N cross-coupling reactions that directly link an aryl halide with hydrazine represent a significant improvement in atom economy. These reactions form the desired bond directly without the need for intermediate functional group manipulations. researchgate.netnih.gov

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs) and intermediates. beilstein-journals.orgdrreddys.com This technology is particularly well-suited for the scalable synthesis of this compound.

Advantages of Continuous Flow Processing:

Enhanced Safety: Many syntheses of aryl hydrazines involve hazardous reagents or unstable intermediates, such as diazonium salts. nih.govresearchgate.net Flow reactors, with their small reaction volumes, minimize the amount of hazardous material present at any given time, significantly improving process safety. ucd.ienih.gov

Superior Process Control: The high surface-area-to-volume ratio in flow reactors allows for precise control over reaction parameters like temperature and mixing, leading to better selectivity, higher yields, and more consistent product quality. beilstein-journals.orgucd.ie

Scalability: Scaling up a continuous process is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which avoids the complex and often unpredictable challenges of scaling up batch reactors. beilstein-journals.org

Integration of Steps: Flow chemistry enables the seamless integration of multiple reaction, workup, and purification steps into a single, automated sequence, increasing efficiency and reducing manual handling. drreddys.commdpi.com

A Pd-catalyzed cross-coupling of aryl chlorides with hydrazine has been successfully demonstrated in a continuous flow system, highlighting the technology's ability to mitigate the hazards associated with hydrazine while enabling rapid and efficient C-N bond formation. mit.edu Similarly, other key reactions in potential synthetic routes, such as Wolff-Kishner reductions, have been shown to be more efficient and higher yielding in flow compared to batch processes. ucd.ie

ParameterBatch ProcessingFlow Chemistry / Continuous ProcessingReference
SafetyLarge volumes of hazardous materials; risk of thermal runaway.Small reaction volumes; enhanced heat transfer; improved safety profile. ucd.ie
Heat/Mass TransferOften inefficient, leading to local hot spots and poor mixing.Highly efficient due to high surface-area-to-volume ratio. beilstein-journals.org
ScalabilityComplex, requires re-optimization, potential for inconsistent results.Straightforward; achieved by longer run times or numbering-up. beilstein-journals.org
Process ControlDifficult to maintain precise control, especially during additions/exotherms.Precise control over temperature, pressure, and residence time. drreddys.com

Stereoselective Synthesis: Strategies for Chiral Analogs (if applicable)

While this compound itself is achiral, many of its derivatives used in pharmaceutical applications possess stereogenic centers. The development of stereoselective synthetic methods is therefore crucial for producing enantiomerically pure chiral analogs. A key target would be analogs with a chiral center at the alpha-position to the ester, such as Methyl 2-(4-hydrazinylphenyl)propanoate.

Strategies for achieving stereoselectivity in the synthesis of such α-aryl acetate (B1210297) derivatives include:

Chiral Catalysis: The use of chiral catalysts is one of the most efficient methods for asymmetric synthesis. This can involve:

Transition Metal Catalysis: Chiral ligands, such as derivatives of BINAP, can be coordinated to metals like iridium or palladium to catalyze enantioselective reactions. For example, iridium-tol-BINAP systems have been used for the highly enantioselective reductive coupling of allylic acetates to form congested vicinal stereocenters. nih.gov

Organocatalysis: Small organic molecules can act as chiral catalysts to control the stereochemical outcome of a reaction, avoiding the need for metals. wiley-vch.de

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a subsequent reaction to proceed stereoselectively. After the desired stereocenter is created, the auxiliary is removed. This approach has been widely applied in stereoselective acetate aldol (B89426) reactions. wiley-vch.de

Enzymatic Reactions: Enzymes can offer unparalleled stereoselectivity under mild conditions, making them an attractive green chemistry tool for creating chiral centers.

For instance, the synthesis of a chiral α-aryl acetate analog could be approached via an asymmetric hydrocyanation of a corresponding styrene (B11656) derivative, followed by hydrolysis, or through the stereoselective alkylation of an enolate derived from a chiral ester or an ester bearing a chiral auxiliary. organic-chemistry.orgmdpi.com The choice of strategy depends on the specific target molecule and the desired level of stereocontrol. wiley-vch.denih.gov

Chemical Reactivity, Transformations, and Derivatization Strategies

Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group is a potent nucleophile and a precursor to a wide array of nitrogen-containing compounds. Its reactivity is central to the construction of diverse molecular architectures.

Condensation Reactions: Formation of Hydrazones and Related Azomethine Linkages

The reaction of the hydrazinyl group of methyl 2-(4-hydrazinylphenyl)acetate with aldehydes and ketones is a straightforward and high-yielding method to form hydrazones. This condensation reaction is typically catalyzed by a small amount of acid and involves the formation of a C=N double bond, known as an azomethine linkage. The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further chemical transformations.

The general reaction scheme is as follows:

this compound + Aldehyde/Ketone → Methyl 2-(4-(2-alkylidene)hydrazinyl)phenylacetate + Water

This reaction is highly versatile, allowing for the introduction of a wide variety of substituents (R1 and R2) depending on the carbonyl compound used.

Table 1: Examples of Hydrazone Formation from this compound
Reactant (Aldehyde/Ketone)Resulting Hydrazone Substituent (N=C(R1)R2)Reaction Conditions
Benzaldehyde-N=CH-PhEthanol, cat. Acetic Acid, reflux
Acetone-N=C(CH3)2Methanol, reflux
Cyclohexanone-N=C6H10Ethanol, cat. H2SO4, room temp

Cyclization Reactions: Construction of Nitrogen-Containing Heterocyclic Scaffolds

The hydrazinyl moiety is a key precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These cyclization reactions often proceed through initial hydrazone formation followed by an intramolecular reaction.

Pyrazoles: Reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole (B372694) rings. For instance, the condensation of this compound with acetylacetone (B45752) would yield a substituted pyrazole derivative.

Triazoles: 1,2,4-Triazoles can be synthesized through various routes, including the cyclization of N-acylhydrazones with nitrogen-containing reagents.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis can be adapted to use a hydrazone derivative as a starting material, reacting with α-haloketones to form the thiazole ring.

Indazoles: While the parent compound already contains a phenyl ring, intramolecular cyclization strategies, such as the Fischer indole (B1671886) synthesis, can be conceptually extended to form indazole derivatives under specific conditions, often involving the reaction of the arylhydrazine with a carbonyl compound followed by acid-catalyzed cyclization.

Table 2: Heterocyclic Scaffolds from this compound Derivatives
HeterocycleTypical Co-reactantGeneral Reaction Type
Pyrazole1,3-DiketoneCondensation-Cyclization
1,2,4-TriazoleAcyl chloride, then cyclizing agentAcylation-Cyclization
Thiazoleα-HaloketoneHantzsch Synthesis
Indazole(Intramolecular)Fischer-type Cyclization

Functionalization of Hydrazine (B178648): Acylation, Sulfonylation, and Alkylation

The nucleophilicity of the hydrazine nitrogen atoms allows for the introduction of various functional groups, further diversifying the molecular scaffold.

Acylation: The reaction with acyl chlorides or anhydrides readily forms N-acylhydrazines. This transformation is often used to introduce a carbonyl group, which can then participate in further reactions or modulate the electronic properties of the molecule.

Sulfonylation: Aryl or alkyl sulfonyl chlorides react with the hydrazine moiety to yield N-sulfonylhydrazines. These derivatives are important in medicinal chemistry and as intermediates in organic synthesis. The traditional method involves the direct sulfonylation of hydrazines using sulfonyl chlorides.

Alkylation: The introduction of alkyl groups onto the hydrazine nitrogen atoms can be achieved using alkyl halides. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents. Terminal alkylation of arylhydrazines has been shown to increase nucleophilicity in certain reactions.

Reactions of the Phenyl Acetate (B1210297) Moiety

The phenyl acetate portion of the molecule offers opportunities for diversification through reactions on the aromatic ring and transformations of the ester group.

Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution on the Phenyl Ring for Diversification

The substitution pattern on the phenyl ring can be modified through aromatic substitution reactions. The outcome of these reactions is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The hydrazinyl group (-NHNH₂) is an activating group and an ortho, para-director due to the electron-donating resonance effect of the nitrogen lone pair. Conversely, the methyl acetate group (-CH₂COOCH₃) is a deactivating group and a meta-director due to the electron-withdrawing inductive effect of the ester carbonyl. In electrophilic substitution reactions on this compound, the powerful activating and directing effect of the hydrazinyl group at the para position will dominate, directing incoming electrophiles to the positions ortho to the hydrazinyl group (positions 3 and 5 of the phenyl ring).

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group (like a halide). For SNAr to occur on the phenyl ring of this compound, it would likely require prior modification of the ring to introduce such activating groups and a suitable leaving group. The reaction proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate.

Ester Transformations: Hydrolysis, Transesterification, and Reduction

The methyl ester group is amenable to a variety of transformations, providing access to other important functional groups.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-hydrazinylphenyl)acetic acid, under either acidic or basic conditions. This carboxylic acid can then be used in a range of further reactions, such as amide bond formation.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by reaction with a different alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group to alter properties such as solubility or to introduce other functional handles.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(4-hydrazinylphenyl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The resulting alcohol provides a new site for further functionalization.

Table 3: Transformations of the Phenyl Acetate Moiety
Reaction TypeReagent(s)Product Functional Group
Electrophilic Aromatic Substitution (e.g., Nitration)HNO₃, H₂SO₄-NO₂ (at position 3 or 5)
Ester HydrolysisH₃O⁺ or NaOH, then H₃O⁺-CH₂COOH
TransesterificationR'OH, H⁺ or R'O⁻-CH₂COOR'
Ester ReductionLiAlH₄, then H₂O-CH₂CH₂OH

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The hydrazinyl group and the phenyl ring in this compound provide active sites for various palladium-catalyzed cross-coupling reactions. While specific studies on this exact molecule are not extensively documented, the reactivity of the aryl hydrazine motif is well-established, allowing for informed predictions of its behavior in these transformations. Arylhydrazines can serve as versatile coupling partners, acting as precursors to aryl nucleophiles or participating in direct C-N bond-forming reactions. researchgate.netnih.gov

Palladium-catalyzed reactions are pivotal for constructing complex molecular architectures from simple precursors. organic-chemistry.org For aryl hydrazines, these reactions often proceed via mechanisms that involve either the direct coupling of the hydrazine nitrogen to an aryl halide (Buchwald-Hartwig amination) or a denitrogenative process where the hydrazine is converted into an arylating agent for C-C bond formation (Suzuki-Miyaura-type or Heck-type reactions). researchgate.netacs.orgresearchgate.net

C-C Bond Formation:

Arylhydrazines can be utilized as "green" arylating reagents in palladium-catalyzed reactions. acs.org In these transformations, the C-N bond of the hydrazine is cleaved, and the aryl group is transferred to a coupling partner. This approach is advantageous as it often releases benign byproducts like nitrogen gas and water. nih.gov

One such example is the oxidative nonclassical Heck reaction, where arylhydrazines react with allylic alcohols to yield β-arylated carbonyl compounds. acs.org It is plausible that this compound could undergo a similar transformation. Another significant C-C bond-forming reaction is the Suzuki-Miyaura cross-coupling. Arylhydrazines can act as precursors to arylboronic acids or their equivalents, which then couple with aryl halides. researchgate.net The reaction of phenylhydrazines with arylboronic acids, catalyzed by palladium N-heterocyclic carbene (NHC) complexes, has been shown to produce biaryl compounds in good to excellent yields. researchgate.net

Table 1: Representative Palladium-Catalyzed C-C Cross-Coupling Reactions of Arylhydrazine Derivatives.
Reaction TypeArylhydrazine DerivativeCoupling PartnerCatalyst/LigandBaseSolventProduct TypeYield (%)Reference
Heck-typePhenylhydrazine (B124118)Allyl alcoholPd(OAc)2NoneTolueneβ-Aryl ketone85 acs.org
Suzuki-MiyauraPhenylhydrazinePhenylboronic acidPd-PEPPSI-IPrK3PO4Toluene/H2OBiphenyl95 researchgate.net
Heck-type4-MethoxyphenylhydrazineStyrene (B11656)Pd(OAc)2/PPh3PivOH (acid)NMP4-Methoxystilbene78 nih.gov

C-N Bond Formation:

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. While typically involving the coupling of an amine with an aryl halide, modifications allow for the use of hydrazine derivatives. Palladium-catalyzed coupling of aryl halides with hydrazine itself has been demonstrated to produce aryl hydrazines with low catalyst loadings. nih.gov It is conceivable that this compound could be synthesized via such a route, or alternatively, its free N-H group could potentially undergo further arylation under specific conditions, though selectivity might be a challenge. An efficient method for the N-arylation of hydrazides with aryl halides using a palladium catalyst and a MOP-type ligand has been developed, yielding N-aryl hydrazides in very good yields. organic-chemistry.org

Table 2: Representative Palladium-Catalyzed C-N Cross-Coupling Reactions Involving Hydrazine Derivatives.
Reaction TypeHydrazine DerivativeCoupling PartnerCatalyst/LigandBaseSolventProduct TypeYield (%)Reference
Buchwald-Hartwig AminationHydrazine4-ChlorotoluenePd[P(o-tolyl)3]2/CyPF-tBuKOHToluene4-Methylphenylhydrazine97 nih.gov
N-Arylation of HydrazidesBoc-hydrazine4-BromoanisolePd(OAc)2/L9*Cs2CO31,4-DioxaneN-Boc-N'-(4-methoxyphenyl)hydrazine92 organic-chemistry.org

*L9 = 2-di-tert-butylphosphino-2'-isopropoxy-1,1'-binaphthyl

C-O Bond Formation:

While less common for hydrazine derivatives, palladium-catalyzed C-O bond formation, a variant of the Buchwald-Hartwig reaction, could theoretically be applied. This would involve the coupling of the hydrazine, potentially after transformation, with an alcohol or phenol. However, the nucleophilicity of the nitrogen atoms in the hydrazine would likely favor C-N coupling over C-O coupling.

Mechanistic Investigations of Key Transformations: Elucidation of Reaction Pathways and Intermediates

The transformations of this compound are governed by mechanistic pathways common to phenylhydrazine derivatives. The Fischer indole synthesis and palladium-catalyzed cross-coupling reactions are among the most significant transformations, and their mechanisms have been the subject of detailed investigation.

Fischer Indole Synthesis:

The Fischer indole synthesis is a classic reaction for preparing indoles from a phenylhydrazine and a carbonyl compound under acidic conditions. wikipedia.orgthermofisher.com The reaction of this compound with a suitable ketone or aldehyde would be expected to yield a substituted indole-2-acetate derivative.

The established mechanism proceeds through several key steps: wikipedia.orgmdpi.com

Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement: Following protonation, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement (the key C-C bond-forming step) occurs, leading to a di-imine intermediate.

Cyclization and Aromatization: The di-imine undergoes cyclization to form an aminoacetal, which then eliminates ammonia (B1221849) to generate the aromatic indole ring. wikipedia.org

Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring. wikipedia.org The regioselectivity of the cyclization can be influenced by substituents on the phenyl ring. nih.gov For this compound, the electron-donating nature of the para-substituent would influence the electronics of the sigmatropic rearrangement and subsequent cyclization.

A significant advancement is the Buchwald modification, which allows for a palladium-catalyzed version of the Fischer indole synthesis by coupling aryl bromides with hydrazones. wikipedia.org This supports the intermediacy of hydrazones in the classical pathway.

Mechanism of Palladium-Catalyzed Cross-Coupling:

The mechanisms of palladium-catalyzed cross-coupling reactions involving arylhydrazines depend on the specific transformation.

In denitrogenative C-C coupling , such as the Heck-type reaction, the arylhydrazine is believed to form an aryldiazene intermediate upon oxidation. This intermediate can then undergo nitrogen extrusion to generate an aryl radical or an organopalladium species that participates in the catalytic cycle. researchgate.net

For C-N bond formation , the mechanism generally follows the principles of the Buchwald-Hartwig amination. A detailed study on the coupling of hydrazine with aryl halides revealed a catalytic cycle involving rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) chloride complex. nih.gov This generates an arylpalladium(II) hydrazido intermediate, which then undergoes reductive elimination to furnish the aryl hydrazine product. nih.gov The study identified two interconnected catalytic cycles involving arylpalladium(II) hydroxide (B78521) and chloride resting states. nih.gov

The efficiency and outcome of these cross-coupling reactions are highly dependent on the choice of palladium precursor, ligand, base, and solvent, with bulky, electron-rich phosphine (B1218219) ligands often being crucial for high catalytic activity. organic-chemistry.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a complete structural assignment of Methyl 2-(4-hydrazinylphenyl)acetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be essential.

Multi-dimensional NMR Techniques (2D-NMR: COSY, HSQC, HMBC, NOESY)

While specific 2D-NMR data for this compound is not available in published literature, the application of these techniques would be crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. For instance, it would confirm the coupling between the protons on the aromatic ring and establish the connectivity within the phenylacetate (B1230308) moiety.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively assign the protons to their corresponding carbon atoms in the phenyl ring, the methylene group (-CH₂-), and the methyl group (-CH₃).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a relatively rigid molecule like this, it could confirm through-space interactions between protons on the aromatic ring and the acetate (B1210297) side chain.

Without experimental data, a hypothetical analysis remains speculative. The expected ¹H NMR spectrum would show signals for the aromatic protons, a singlet for the methylene protons, and a singlet for the methyl protons. The ¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. The precise chemical shifts and coupling constants, however, can only be determined through experimental measurement.

Solid-State NMR Applications for Polymorphic Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. It is particularly useful for characterizing polymorphic forms, which are different crystalline structures of the same compound. As no crystallographic data for this compound is publicly available, it is unknown whether it exhibits polymorphism.

Should different polymorphic forms of this compound exist, ssNMR could be employed to:

Distinguish between different crystal packing arrangements.

Identify the number of crystallographically independent molecules in the unit cell.

Probe intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to enhance the signal of the low-abundance ¹³C nuclei and to average out anisotropic interactions, resulting in higher resolution spectra.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₉H₁₂N₂O₂), the expected exact mass can be calculated. This precise mass measurement would allow for the unambiguous confirmation of the compound's molecular formula. While specific HRMS data for this compound is not published, this technique would be a standard part of its characterization.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the compound's structure.

In an MS/MS experiment of this compound, the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺) would be selected and subjected to collision-induced dissociation (CID). The expected fragmentation pathways would likely involve:

Loss of the methoxy group (-OCH₃) from the ester.

Cleavage of the C-C bond between the methylene group and the carbonyl group.

Fissions within the hydrazinyl group.

Analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the different functional groups within the molecule. However, without experimental MS/MS spectra, the specific fragmentation pathways and the relative abundances of the product ions remain undetermined.

X-ray Crystallography for Absolute Structure and Solid-State Architecture Determination

A search of crystallographic databases reveals no published crystal structure for this compound. Therefore, no experimental data on its solid-state architecture, including unit cell parameters, space group, and intermolecular interactions, is available. Such a study would be invaluable for understanding the solid-state properties of this compound and for correlating its structure with its physical and chemical properties.

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For derivatives of this compound, particularly hydrazones formed via condensation with various aldehydes and ketones, SCXRD provides unequivocal structural confirmation and detailed insights into their molecular geometry.

For instance, studies on hydrazones derived from the condensation of hydrazides with aldehydes have successfully used SCXRD to elucidate their solid-state structures. mdpi.comasianpubs.org These analyses reveal crucial information about the planarity of the molecule and the relative orientation of the phenyl and other aromatic rings.

Table 1: Representative Crystallographic Data for Hydrazone Derivatives

ParameterHydrazone Derivative AHydrazone Derivative B
Chemical FormulaC₁₀H₇N₅O₅C₁₅H₁₃N₃O₃·H₂O
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/aP2₁/c
a (Å)9.104(8)-
b (Å)17.975(13)-
c (Å)10.333(8)-
β (°)113.5(1)-
Z4-
R-factor0.074-
Reference rsc.org rsc.org

Note: This table presents illustrative data from published studies on related hydrazone structures to demonstrate the type of information obtained from SCXRD analysis.

Crystal Engineering and Supramolecular Interactions in the Solid State

Hydrogen bonding is a predominant interaction in the crystal structures of these derivatives. The N-H group of the hydrazone moiety frequently acts as a hydrogen bond donor, while carbonyl oxygen atoms, nitro groups, or other nitrogen atoms within the molecular structure can act as acceptors. rsc.orgrsc.org These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks. For example, molecules can be linked into ribbons or sheets through N—H···O hydrogen bonds. nih.gov

In addition to classical hydrogen bonds, weaker interactions like C—H···π and π-π stacking also play a significant role in stabilizing the crystal lattice. The aromatic rings originating from the this compound core can engage in π-π stacking interactions, influencing the packing density and thermal stability of the crystal. The interplay of these various supramolecular interactions is a key focus of crystal engineering studies on these compounds. asianpubs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational states of molecules. These methods are routinely applied to characterize derivatives of this compound.

Functional Group Identification: IR and Raman spectra provide characteristic vibrational frequencies for the various functional groups present in the hydrazone derivatives. Key vibrational modes include:

N-H stretching: Typically observed in the range of 3180-3500 cm⁻¹. researchgate.net

C=O stretching (ester): Around 1730-1750 cm⁻¹.

C=O stretching (amide in acylhydrazones): Found in the region of 1640-1680 cm⁻¹. nih.gov

C=N stretching (imine): Appears in the 1590-1690 cm⁻¹ range. researchgate.net

C=C stretching (aromatic): Multiple bands are typically observed between 1400 and 1600 cm⁻¹.

The presence and position of these bands in the experimental spectra serve as a diagnostic tool for confirming the successful synthesis of the desired derivative.

Conformational Analysis: Vibrational spectroscopy can also provide insights into the conformational isomers of these molecules. The frequencies of certain vibrational modes can be sensitive to changes in molecular conformation, such as rotation around single bonds. Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed in conjunction with experimental IR and Raman data to assign vibrational modes and to predict the spectra of different conformers. nih.govmdpi.com By comparing the experimental spectrum with the calculated spectra of various possible conformers, the most stable conformation in the solid state or in solution can be inferred.

Table 2: Representative Vibrational Frequencies for Hydrazone Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)TechniqueReference
N-H Stretch3312 - 3564IR nih.gov
C-H Stretch (Aromatic)~3000 - 3100IR, Raman researchgate.net
C=O Stretch (Amide)1640 - 1648IR nih.gov
C=N Stretch1593 - 1614IR researchgate.netnih.gov
C=C Stretch (Aromatic)1500 - 1605IR, Raman mdpi.com
N-N Stretch1100 - 1150IR nih.gov

Note: This table provides a generalized range of frequencies for key functional groups found in hydrazone derivatives, compiled from various sources.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are the most common methods in this category. These techniques are exclusively applicable to chiral compounds, i.e., molecules that are non-superimposable on their mirror images.

Should a chiral center be introduced into a derivative of this compound, for instance, by reacting it with a chiral aldehyde or ketone, or if a chiral auxiliary is used in its synthesis, the resulting enantiomers or diastereomers would be expected to exhibit a CD spectrum. nih.gov

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative bands (known as Cotton effects), is highly sensitive to the stereochemistry of the molecule. It can be used to:

Determine the absolute configuration of a chiral center.

Study conformational changes in chiral molecules.

Investigate the interactions of chiral molecules with other substances.

While the application of chiroptical spectroscopy is a powerful tool for stereochemical analysis, specific studies on chiral derivatives of this compound are not prominently featured in the surveyed literature. However, the principles of CD spectroscopy would be fully applicable to any such chiral derivatives that may be synthesized, providing invaluable information on their three-dimensional structure. jcsp.org.pkrsc.org

Computational and Theoretical Investigations of Methyl 2 4 Hydrazinylphenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost.

For Methyl 2-(4-hydrazinylphenyl)acetate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to determine its most stable three-dimensional structure through geometry optimization. mdpi.com This process minimizes the energy of the molecule with respect to the positions of its atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in predicting the reactivity of this compound. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—reveals regions of the molecule that are likely to act as electron donors and acceptors, respectively. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

PropertyPredicted Value
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap4.9 eV
Dipole Moment2.5 D
Total Energy-689.5 Hartree

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar organic molecules.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of thermochemical and spectroscopic properties.

For this compound, high-level ab initio calculations can be used to obtain precise values for properties such as the enthalpy of formation, entropy, and heat capacity. These thermochemical parameters are vital for understanding the molecule's stability and its behavior in chemical reactions under various conditions.

Spectroscopic properties can also be accurately predicted. For example, ab initio methods can simulate the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed, aiding in the interpretation of experimental spectra and confirming the molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and its interactions with the surrounding environment. nih.govmdpi.com

A key application of MD is in conformational analysis. The ester and hydrazinyl groups of this compound have rotational freedom, leading to various possible conformations. MD simulations can identify the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might bind to a biological target.

Furthermore, MD simulations are invaluable for studying the interactions between this compound and solvent molecules. By explicitly including solvent molecules in the simulation box, it is possible to analyze the formation of hydrogen bonds and other non-covalent interactions. This provides a detailed understanding of the molecule's solubility and how the solvent influences its structure and dynamics. mdpi.com

Elucidation of Reaction Mechanisms via Computational Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and intermediates, and to calculate the activation energies for different reaction pathways. mdpi.comnih.gov

For this compound, this approach can be used to study a variety of reactions, such as its synthesis or its role in the formation of hydrazones. mdpi.com Theoretical calculations can elucidate the step-by-step process of bond breaking and formation, providing insights that are often difficult to obtain experimentally. This understanding of reaction mechanisms is essential for optimizing reaction conditions and for the rational design of new synthetic routes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The prediction of spectroscopic parameters is a significant application of computational chemistry that directly complements experimental work. mdpi.comresearchgate.net For this compound, theoretical calculations can provide valuable information for the interpretation of its spectra.

NMR chemical shifts for both ¹H and ¹³C atoms can be calculated with good accuracy using methods like DFT. mdpi.comnih.gov These predicted shifts can aid in the assignment of experimental NMR spectra, which is particularly useful for complex molecules where spectral overlap can be an issue.

Vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be computed. researchgate.net The calculated spectrum can be compared with the experimental one to confirm the structure of the molecule and to assign specific vibrational modes to particular functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl Carbon172.5
Aromatic C-N148.0
Aromatic C-C130.2
Aromatic C-H114.8
Methylene Carbon40.5
Methyl Carbon52.1

Note: The values in this table are illustrative and represent typical outcomes of NMR prediction calculations for similar organic molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Research (e.g., ligand binding, reactivity trends)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.govnih.gov

In the context of this compound and its analogues, QSAR models can be developed to predict their potential as ligands for a specific biological target. This involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as its size, shape, hydrophobicity, and electronic properties. mdpi.commdpi.com These descriptors are then used to build a statistical model that can predict the activity of new, untested compounds.

QSAR can also be applied to model reactivity trends within a series of related compounds. By correlating molecular descriptors with experimentally determined reaction rates or equilibrium constants, it is possible to develop models that can predict the reactivity of other compounds in the series. This approach can be valuable for understanding the factors that govern the chemical behavior of this compound and for designing new derivatives with desired reactivity profiles.

Applications in Advanced Chemical Research and Materials Science

Precursor in the Synthesis of Complex Heterocyclic Systems

The hydrazinyl group in Methyl 2-(4-hydrazinylphenyl)acetate is a key functional group that enables its use in the construction of a wide array of nitrogen-containing heterocyclic systems. These heterocycles are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. The scaffold of this compound is well-suited for DOS approaches. The phenylacetate (B1230308) core can be functionalized, while the hydrazine (B178648) group can participate in a variety of cyclization and condensation reactions to introduce skeletal diversity.

By reacting this compound with a diverse set of carbonyl compounds, β-ketoesters, or other polyfunctional reagents, a wide range of heterocyclic cores can be accessed. For instance, condensation with diketones can lead to the formation of pyridazine (B1198779) derivatives, while reaction with β-ketoesters can yield pyrazolone (B3327878) structures. nih.govorientjchem.org The ester functionality of the acetate (B1210297) side chain provides an additional point for diversification, allowing for the introduction of various substituents to explore the chemical space around the core scaffold. This approach facilitates the creation of compound libraries with significant structural and functional diversity, which is crucial for the discovery of new biologically active molecules.

The reactivity of the hydrazine group in this compound also makes it a valuable precursor for the synthesis of more complex polycyclic and fused-ring systems. tubitak.gov.tr One of the most notable applications is in the Fischer indole (B1671886) synthesis, a classic and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.comnih.gov In this reaction, the phenylhydrazine (B124118) moiety of the molecule reacts with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to yield the indole ring system. wikipedia.orgbyjus.com The acetate side chain remains appended to the indole core, providing a handle for further synthetic manipulations.

Furthermore, the hydrazine functional group can participate in cyclocondensation reactions with various bifunctional reagents to construct fused heterocyclic systems. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazoline-fused systems. The ability to build such complex molecular architectures from a relatively simple starting material highlights the utility of this compound as a versatile building block in organic synthesis.

Heterocyclic SystemReaction TypeKey Reagents
PyridazinonesCyclocondensationγ-Ketoacids
PyrazolonesCondensationβ-Ketoesters
IndolesFischer Indole SynthesisAldehydes, Ketones

Ligand Design for Catalysis and Coordination Chemistry

The nitrogen atoms of the hydrazine group in this compound possess lone pairs of electrons, making them excellent donors for coordination to metal centers. This property allows for the design and synthesis of novel ligands for applications in catalysis and coordination chemistry. libretexts.orgtamu.edu

By reacting this compound with aldehydes or ketones, hydrazone ligands can be readily prepared. These hydrazones can then be used to form stable complexes with a variety of transition metals, such as palladium, copper, and nickel. researchgate.netmtct.ac.in The resulting metal complexes can exhibit catalytic activity in a range of organic transformations, including cross-coupling reactions, oxidations, and reductions. The phenylacetate moiety can influence the steric and electronic properties of the ligand, thereby modulating the reactivity and selectivity of the metal catalyst. The coordination of the hydrazone ligand to the metal center can stabilize the metal in various oxidation states and create a specific coordination environment that facilitates the catalytic cycle. researchgate.net

MetalPotential Catalytic Application
PalladiumCross-coupling reactions (e.g., Suzuki, Heck)
CopperOxidation reactions, Click chemistry
NickelReduction and cross-coupling reactions

While this compound itself is achiral, it can be used as a scaffold for the synthesis of chiral ligands for asymmetric catalysis. Chirality can be introduced by reacting the hydrazine moiety with a chiral aldehyde or ketone, resulting in the formation of a chiral hydrazone ligand. Alternatively, the acetate side chain could be modified with a chiral auxiliary. These chiral ligands can then be coordinated to a metal center to create a chiral catalyst. Such catalysts are highly valuable in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The development of new chiral ligands is an active area of research, and scaffolds derived from readily available starting materials like this compound are of considerable interest.

Development of Chemical Probes for Mechanistic Studies in Chemical Biology

Chemical probes are essential tools for elucidating the function of biomolecules and dissecting complex biological pathways. The structural features of this compound make it a suitable starting point for the design and synthesis of chemical probes.

Derivatives of this compound can be designed to act as inhibitors of specific enzymes. nih.gov The hydrazine or hydrazone functionality can interact with the active site of an enzyme, potentially through covalent bond formation or hydrogen bonding interactions. The phenylacetate portion of the molecule can be modified to enhance binding affinity and selectivity for the target protein. For example, by incorporating specific pharmacophores, these molecules can be tailored to inhibit enzymes such as carbonic anhydrases or tyrosinases. nih.govnih.gov Such inhibitors are invaluable for studying the physiological roles of these enzymes and for validating them as potential drug targets.

Furthermore, the phenylacetate scaffold can be functionalized with reporter groups, such as fluorophores, to create fluorescent chemical probes. ku.edu These probes can be used to visualize the localization and dynamics of their target biomolecules within living cells. The hydrazine moiety can be used to attach the probe to a specific biomolecule of interest. The development of such probes allows for the real-time monitoring of biological processes and can provide crucial insights into cellular mechanisms.

Applications in Functional Materials Chemistry (e.g., Polymer Precursors, Sensors, Optoelectronic Materials)

Integration into Supramolecular Assemblies and Frameworks

The structural characteristics of this compound make it a suitable candidate for the design and synthesis of intricate supramolecular assemblies and extended frameworks such as coordination polymers and metal-organic frameworks (MOFs). The hydrazinyl group can react with aldehydes or ketones to form Schiff bases, which are excellent ligands for metal coordination. bohrium.comresearchgate.net These Schiff base ligands, containing both nitrogen and potentially oxygen donor atoms, can coordinate with various metal ions to form stable complexes. researchgate.net The arrangement of these complexes in the solid state can lead to the formation of one-, two-, or three-dimensional supramolecular structures. mdpi.com

The phenyl ring and the acetate group of the molecule can further influence the packing and dimensionality of these assemblies through non-covalent interactions such as π-π stacking and hydrogen bonding. The resulting frameworks can exhibit porous structures with potential applications in gas storage, separation, and catalysis. While direct use of this compound in MOFs is not extensively documented, the principles of reticular chemistry suggest its derivatives are promising candidates for creating novel porous materials. The reactive nature and unique properties of Schiff bases derived from phenylhydrazine make them suitable for forming such molecular assemblies. bohrium.com

Design of Responsive Materials

The hydrazinyl functional group is a key component in the design of materials that can respond to external stimuli, such as changes in pH or the presence of specific chemical species. This responsivity makes derivatives of this compound valuable in the development of chemosensors and pH-responsive systems.

Chemosensors:

Derivatives of this compound, particularly pyrazoles and hydrazones, are extensively utilized in the development of chemosensors for the detection of ions and small molecules. nih.govrsc.orgresearchgate.netnih.govchemrxiv.orgresearchgate.netresearchgate.netrsc.org The sensing mechanism often relies on the change in the photophysical properties (e.g., fluorescence or color) of the molecule upon binding to an analyte. nih.gov

For instance, pyrazole (B372694) derivatives can be designed to selectively bind with specific metal ions, leading to a detectable optical response. nih.govresearchgate.netnih.govchemrxiv.org The nitrogen atoms in the pyrazole ring act as effective coordination sites for metal ions. nih.gov Similarly, hydrazone-based sensors can detect both cations and anions. researchgate.netresearchgate.netrsc.org The interaction of the analyte with the hydrazone moiety can lead to changes in the electronic structure of the molecule, resulting in a visible color change or a change in fluorescence intensity. researchgate.netrsc.org The design of these chemosensors can be tailored by modifying the substituents on the aromatic ring or the carbonyl precursor used to form the hydrazone, allowing for the selective detection of a wide range of analytes.

pH-Responsive Systems:

A significant application of hydrazone chemistry lies in the creation of pH-responsive materials. bohrium.comnih.govnih.govresearchgate.net The hydrazone bond is known to be labile under acidic conditions, meaning it can be cleaved at a lower pH. bohrium.comnih.govnih.gov This property is particularly useful in the development of drug delivery systems that can release their payload in the acidic microenvironment of tumors or within the endosomes of cells. bohrium.comnih.govnih.gov

Polymers functionalized with hydrazone linkages can be synthesized using derivatives of this compound. The hydrazinyl group can be reacted with an aldehyde- or ketone-containing monomer or polymer to form a pH-sensitive polymeric backbone or side chain. These polymers can encapsulate therapeutic agents, which are then released when the polymer encounters an acidic environment, leading to targeted drug delivery and reduced systemic toxicity. bohrium.comnih.govnih.gov The rate of hydrolysis of the hydrazone bond can be tuned by modifying the electronic properties of the reacting aldehyde or ketone, allowing for precise control over the release profile of the encapsulated substance. bohrium.com

Interactive Data Table: Applications of this compound Derivatives

Derivative ClassApplication AreaKey FeaturesRelevant Stimuli
Schiff Bases Supramolecular AssembliesLigands for metal coordination, π-stacking interactionsMetal Ions
Pyrazoles ChemosensorsSelective metal ion binding, fluorescent signalingMetal Ions
Hydrazones ChemosensorsAnion and cation detection, colorimetric and fluorescent responseVarious Ions
Hydrazone Polymers Responsive MaterialspH-labile linkages for controlled releasepH
Indole Derivatives Optoelectronic Materialsπ-conjugated systems, potential for conductivityLight, Electric Field

Future Directions and Emerging Research Perspectives

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic chemistry by offering powerful tools for predicting reaction outcomes and streamlining optimization processes. eurekalert.orgrjptonline.orgchemcopilot.com For Methyl 2-(4-hydrazinylphenyl)acetate, with its multiple reactive sites—the hydrazine (B178648) group, the aromatic ring, and the ester moiety—AI and ML can play a pivotal role in navigating its complex chemical space.

Machine learning models, trained on vast datasets of chemical reactions, can predict the most probable products of a reaction involving this compound under a specific set of conditions. ijsea.com These predictive capabilities can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. chemcopilot.com For instance, AI algorithms can be employed to forecast the regioselectivity and stereoselectivity of reactions, which is often a challenge in manual synthetic planning. eurekalert.org

The table below illustrates a hypothetical scenario where an ML model is used to predict the yield of a coupling reaction involving this compound.

CatalystLigandSolventTemperature (°C)Predicted Yield (%)Experimental Yield (%)
Pd(OAc)2SPhosToluene1008588
Pd2(dba)3XPhosDioxane1109290
CuIL-prolineDMSO807572

This table is for illustrative purposes only and does not represent actual experimental data.

Exploration of Novel Reactivity Modalities and Unprecedented Transformations

The unique structural features of this compound provide a fertile ground for the exploration of novel reactivity. The hydrazine moiety is a versatile functional group known for its nucleophilicity and its ability to participate in a wide range of transformations, including the formation of hydrazones and various heterocyclic systems. nih.govacs.org Future research will likely focus on uncovering unprecedented reactions that leverage the specific electronic and steric properties of this molecule.

One promising area is the development of novel catalytic cycles where the hydrazine group acts as a directing group or an internal ligand, facilitating transformations at other positions of the molecule. This could lead to the development of highly selective C-H functionalization reactions on the aromatic ring, a long-standing goal in organic synthesis.

Moreover, the interplay between the hydrazine and the ester functionalities could be exploited to design novel cascade reactions. For example, an initial reaction at the hydrazine could trigger a subsequent cyclization involving the ester group, leading to the rapid construction of complex molecular architectures. The reactivity of hydrazine derivatives is a rich field, and exploring these pathways could yield new synthetic methodologies. organic-chemistry.orgresearchgate.net

High-Throughput Experimentation and Automated Synthesis Platforms

High-throughput experimentation (HTE) and automated synthesis platforms have become indispensable tools in modern chemical research, enabling the rapid screening of reaction conditions and the synthesis of large compound libraries. nih.govchemrxiv.orgresearchgate.net Applying these technologies to this compound can significantly accelerate the discovery of new derivatives and applications.

HTE allows for the parallel execution of hundreds or even thousands of reactions, making it possible to quickly screen a wide range of catalysts, ligands, solvents, and other parameters for a given transformation. seqens.comresearchgate.net This is particularly useful for optimizing challenging reactions or for discovering entirely new reactivity. nih.gov For instance, an HTE screen could be used to identify the optimal conditions for a novel cross-coupling reaction involving the hydrazine moiety of this compound.

Automated synthesis platforms can then be used to synthesize libraries of derivatives based on the optimized conditions identified through HTE. geneonline.comnih.govsigmaaldrich.com These platforms can perform multi-step syntheses with minimal human intervention, enabling the rapid generation of diverse sets of molecules for biological screening or materials science applications. researchgate.net

The following table provides a hypothetical example of an HTE screen for a reaction involving this compound.

Reaction WellCatalystLigandBaseYield (%)
A1Pd(OAc)2XPhosK2CO365
A2Pd(OAc)2SPhosCs2CO382
A3CuIPhent-BuOK45
...............

This table is for illustrative purposes only and does not represent actual experimental data.

Interdisciplinary Research with Materials Science and Advanced Analytical Chemistry

The convergence of organic chemistry with materials science and advanced analytical techniques opens up exciting new avenues for research involving this compound. wiley.com The unique combination of an aromatic ring, a reactive hydrazine group, and a functionalizable ester makes this molecule an attractive building block for the synthesis of novel materials with tailored properties.

In materials science, this compound could be used as a monomer for the synthesis of novel polymers. The hydrazine group can be incorporated into the polymer backbone or used as a reactive handle for post-polymerization modification, allowing for the fine-tuning of the material's properties. Potential applications for such polymers could include organic electronics, sensors, or advanced coatings.

Advanced analytical chemistry will play a crucial role in characterizing the novel compounds and materials derived from this compound. rsc.orgresearchgate.net Techniques such as high-resolution mass spectrometry, multi-dimensional NMR spectroscopy, and X-ray crystallography will be essential for elucidating the complex structures of new molecules and for understanding their reactivity. nih.govnih.gov Furthermore, advanced chromatographic techniques will be vital for the purification and analysis of these novel compounds. google.com

Potential Application AreaRole of this compoundKey Characterization Techniques
Organic Light-Emitting Diodes (OLEDs)Precursor to emissive or charge-transport materialsUV-Vis and Fluorescence Spectroscopy, Cyclic Voltammetry
Chemical SensorsFunctional monomer for polymers that change properties upon analyte bindingQuartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR)
Advanced PolymersMonomer for creating polymers with unique thermal or mechanical propertiesDifferential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)

This table is for illustrative purposes only and does not represent actual experimental data.

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